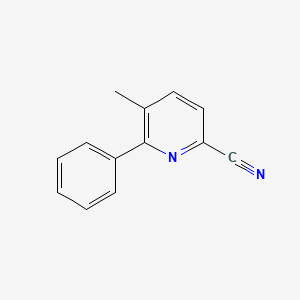

5-Methyl-6-phenylpyridine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

875293-76-8 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

5-methyl-6-phenylpyridine-2-carbonitrile |

InChI |

InChI=1S/C13H10N2/c1-10-7-8-12(9-14)15-13(10)11-5-3-2-4-6-11/h2-8H,1H3 |

InChI Key |

PLBZCEZGENWKIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 6 Phenylpyridine 2 Carbonitrile and Its Analogues

Convergent and Divergent Synthetic Strategies

Divergent synthesis, in contrast, begins with a common core structure which is then elaborated through various reaction pathways to generate a library of related compounds. Starting with a simple substituted pyridine (B92270) core, a divergent strategy could introduce the phenyl, methyl, and carbonitrile groups in a stepwise fashion. This method is particularly powerful for structure-activity relationship (SAR) studies, where a variety of analogues are needed to explore the impact of different substituents on biological activity or material properties. The choice between these strategies depends on the specific synthetic goal, whether it is the efficient production of a single target or the exploration of a broader chemical space.

One-Pot Multicomponent Reactions (MCRs) for Pyridine Core Formation

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds, including the pyridine core of 5-Methyl-6-phenylpyridine-2-carbonitrile. ekb.egresearchgate.netresearchgate.netnih.gov These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants. This strategy minimizes waste, reduces reaction time, and simplifies purification processes compared to traditional multi-step syntheses.

A common and effective MCR for the synthesis of functionalized 2-amino-3-cyanopyridines involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), a ketone, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). To construct the this compound framework, a plausible four-component reaction could involve benzaldehyde (B42025) (to provide the phenyl group at C6), propanone or another methyl ketone (to provide the methyl group at C5), malononitrile (B47326) (as the source of the C2-carbonitrile and C3), and an ammonia source. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the highly substituted pyridine ring. The versatility of MCRs allows for the generation of a wide array of analogues by simply varying the starting components.

Table 1: Representative Substrate Scope for Multicomponent Synthesis of Pyridine Analogues

| Aldehyde (R1-CHO) | Ketone (R2-CO-CH3) | Active Methylene Compound | Resulting Pyridine Analogue | Typical Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetone | Malononitrile | 6-Phenyl-5-methyl-pyridine-2,3-dicarbonitrile derivative | 75-85 |

| 4-Chlorobenzaldehyde | Acetone | Malononitrile | 6-(4-Chlorophenyl)-5-methyl-pyridine-2,3-dicarbonitrile derivative | 70-80 |

| 4-Methoxybenzaldehyde | Acetone | Malononitrile | 6-(4-Methoxyphenyl)-5-methyl-pyridine-2,3-dicarbonitrile derivative | 80-90 |

| Benzaldehyde | Butan-2-one | Ethyl Cyanoacetate | Ethyl 6-phenyl-4,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivative | 65-75 |

Cyclocondensation Reactions Employing Key Precursors

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more acyclic precursors through condensation and subsequent cyclization. For this compound, several cyclocondensation strategies can be envisioned.

One established method is the Kröhnke pyridine synthesis , which involves the reaction of a pyridinium (B92312) salt (derived from a ketone) with an α,β-unsaturated ketone in the presence of ammonium acetate (B1210297). A variation of this could be adapted where the precursors are chosen to bear the necessary phenyl, methyl, and cyano functionalities.

Another powerful approach involves the reaction of β-enaminonitriles or related enamines with 1,3-dicarbonyl compounds or their equivalents. For the target molecule, a key precursor could be a chalcone (B49325) derivative (an α,β-unsaturated ketone) which provides the C6-phenyl and adjacent carbon atoms. Reaction of a substituted chalcone with cyanothioacetamide, for example, can lead to the formation of a 3-cyanopyridine-2-thione, which can be further modified. researchgate.net

A direct synthesis of substituted 2-cyanopyridines can also be achieved through a Diels-Alder type reaction. This involves the [4+2] cycloaddition of a 1,3-diene with cyanogen, followed by aromatization. google.com To achieve the specific substitution pattern of this compound, appropriately substituted diene precursors would be required, making this a highly convergent approach.

Catalytic Approaches in the Synthesis of the this compound Framework

Catalysis offers powerful tools for the synthesis of complex molecules by providing milder reaction conditions, higher selectivity, and greater efficiency. Both metal-based and organocatalytic systems have been extensively developed for pyridine synthesis. nih.gov

Transition metals play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.comresearchgate.netelsevier.com For the synthesis of the this compound skeleton, several transition metal-catalyzed strategies are applicable.

[2+2+2] Cycloadditions: This elegant method involves the cobalt- or rhodium-catalyzed cyclotrimerization of two alkyne molecules and a nitrile to directly construct the pyridine ring. To synthesize the target molecule, a potential route would involve the co-cyclization of propyne (B1212725) (providing the C4 and C5-methyl), phenylacetylene (B144264) (providing the C6-phenyl and C1), and a cyanide source like trimethylsilyl (B98337) cyanide (providing the C2-carbonitrile and nitrogen atom). The regioselectivity of such cycloadditions is a critical challenge that can often be controlled by the choice of catalyst and directing groups on the substrates.

Cross-Coupling Reactions: If a pre-formed pyridine ring is available, transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi reactions are highly effective for introducing the phenyl group. For instance, a 6-halo-5-methylpyridine-2-carbonitrile could be coupled with phenylboronic acid using a palladium catalyst to install the phenyl group at the C6 position. This late-stage functionalization is a hallmark of convergent synthesis and allows for the rapid generation of analogues. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyridine Synthesis

| Reaction Type | Catalyst | Key Reactants | Bond Formed | Relevance to Target |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Co(I), Rh(I), Ni(0) | Alkynes, Nitrile | Pyridine Ring | Direct, atom-economical ring formation. |

| Suzuki Coupling | Pd(0)/Pd(II) | Aryl Halide, Arylboronic Acid | Aryl-Aryl (C-C) | Introduction of the C6-phenyl group. |

| C-H Activation/Annulation | Rh(III), Ru(II) | Alkynes, Oximes | Pyridine Ring | Step-economical synthesis from simple precursors. |

| Negishi Coupling | Pd(0), Ni(0) | Aryl Halide, Organozinc Reagent | Aryl-Aryl (C-C) | Alternative for C6-phenyl group installation. |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis, often offering complementary selectivity and avoiding issues of metal toxicity. For pyridine synthesis, organocatalysts typically function as Brønsted or Lewis acids/bases to activate substrates in condensation cascades. nih.goviciq.orgnih.govresearchgate.netacs.org

For example, the Hantzsch pyridine synthesis and its variations can be promoted by organocatalysts like proline or simple amines. A plausible organocatalytic route to a dihydropyridine (B1217469) precursor of the target molecule could involve the condensation of a β-ketoester, an aldehyde (benzaldehyde), and an enamine or ammonia equivalent, catalyzed by a Brønsted acid. Subsequent oxidation would yield the aromatic pyridine ring. Photochemical organocatalytic methods have also been developed for the functionalization of existing pyridine rings, showcasing the diverse applications of this field. nih.goviciq.orgnih.govresearchgate.netacs.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification, making them highly suitable for industrial applications. In the context of synthesizing this compound, heterogeneous catalysts can be employed in two key ways: formation of the pyridine ring and introduction of the carbonitrile group.

One of the most important industrial methods for producing cyanopyridines (picolinonitriles) is the vapor-phase ammoxidation of methylpyridines (picolines). google.comrsc.orgresearchgate.net In this process, a methylpyridine is reacted with ammonia and oxygen at high temperatures over a solid catalyst, typically based on vanadium oxides (V₂O₅) supported on materials like zirconia, alumina, or titania. rsc.org A hypothetical route to the target molecule could involve the synthesis of 2,5-dimethyl-6-phenylpyridine followed by selective ammoxidation of the 2-methyl group to the 2-carbonitrile. Controlling the selectivity to avoid oxidation of the 5-methyl group would be a significant challenge.

Alternatively, heterogeneous catalysts can be used for the direct synthesis of aromatic nitriles from alcohols and ammonia. Carbon-supported platinum catalysts, for instance, have been shown to be effective for the aerobic oxidative coupling of benzylic alcohols and ammonia to afford aromatic nitriles. acs.org This methodology could be applied to a precursor alcohol to generate the nitrile functionality. Furthermore, catalysts like double metal cyanides have been explored as heterogeneous Lewis acids for nitrile synthesis via acid-nitrile exchange reactions, offering another potential route for introducing the cyano group. acs.org

Precursor Synthesis and Functional Group Introduction

The construction of the this compound ring system is achieved through the careful assembly of acyclic precursors that already contain the necessary carbon and nitrogen framework and functional groups. The choice of precursors is critical for ensuring the desired substitution pattern and high reaction yields.

Preparation of β-Keto Esters and Nitriles for Pyridine Annulation

The foundation of many pyridine syntheses lies in the reactivity of 1,3-dicarbonyl compounds and their analogues. β-Keto esters and β-keto nitriles are particularly valuable as they provide a three-carbon fragment and possess activated methylene groups that readily participate in condensation and cyclization reactions.

For the synthesis of phenyl-substituted pyridines, benzoylacetonitrile (B15868) is a key precursor. rsc.org It can be prepared through methods such as the Claisen condensation of ethyl acetate and benzonitrile. Benzoylacetonitrile serves as a versatile starting material for a variety of heterocyclic compounds, including pyridines, often through condensation reactions with aldehydes or ketones in what is known as the Hantzsch synthesis. rsc.org Similarly, β-keto amides can be employed in cyclization reactions with ketones to form substituted 2-pyridones, which can be further functionalized. acs.org These precursors are instrumental in building the pyridine core through multicomponent reactions where several bonds are formed in a single operation. rsc.org

| Precursor | Structure | Synthetic Role |

| Benzoylacetonitrile | C₆H₅COCH₂CN | Provides the phenyl group and a C-CN fragment for the pyridine ring. |

| Ethyl Benzoylacetate | C₆H₅COCH₂COOEt | Provides the phenyl group and a C-COOEt fragment; the ester can be later converted. |

| Cyanoacetamide | NCCH₂CONH₂ | A common precursor that incorporates the nitrile group and an adjacent nitrogen atom for cyclization. |

| Malononitrile | CH₂(CN)₂ | Used in multicomponent reactions to introduce a nitrile group and an adjacent amino group after cyclization. nih.gov |

Regioselective Introduction of Methyl and Phenyl Substituents

Achieving the specific 5-methyl-6-phenyl arrangement requires synthetic strategies with high regiochemical control. Multicomponent reactions are particularly effective for this purpose, as the final substitution pattern is dictated by the specific combination of reactants.

One established approach for synthesizing a similar scaffold, 5-methyl-2-phenylpyridine (B1294863), involves the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia over a zeolite catalyst. rsc.org This method demonstrates that the core phenyl and methyl substituents can be regioselectively placed through the condensation of appropriate carbonyl compounds.

For the target molecule, a plausible route involves a one-pot reaction of three components:

An enol or enamine derived from a β-dicarbonyl compound to provide the C4, C5, and the 5-methyl group.

A β-keto nitrile, such as benzoylacetonitrile, to provide the C6-phenyl and C2-nitrile functionalities. rsc.org

An ammonia source (e.g., ammonium acetate) to provide the ring's nitrogen atom.

The reaction proceeds through a series of Michael additions, condensations, and subsequent cyclization and aromatization, with the specific nature of the reactants directing the final placement of the substituents. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, also provides a pathway to cyanopyridines, although it is more commonly used for fused ring systems. researchgate.netbuchler-gmbh.comchem-station.comwikipedia.org

| Reaction Type | Reactants | Product Feature | Reference |

| Multicomponent Condensation | Acetophenone, Propionaldehyde, Formaldehyde, Ammonia | Forms a 5-methyl-2-phenylpyridine core. | rsc.org |

| Cascade Nucleophilic Addition | 1,2,3-Triazines and β-Ketonitriles | Constructs highly substituted pyridines. | rsc.org |

| Domino Reaction | β-Ketonitriles, Aldehydes, Ammonium Acetate | Creates two C-C and two C-N bonds in a single operation to form cyanopyridines. | rsc.org |

Strategies for Carbonitrile Group Incorporation

The introduction of the carbonitrile group at the C2 position can be accomplished either during the construction of the pyridine ring or by functionalizing a pre-formed ring.

Incorporation during Ring Synthesis: This is often the most efficient method, utilizing nitrile-containing building blocks in multicomponent reactions. Reagents like malononitrile, cyanoacetamide, or cyanothioacetamide are frequently used. nih.govresearchgate.netias.ac.in For example, the reaction of an aromatic aldehyde, an acetophenone, and 2-cyano-N-(2-ethylphenyl)acetamide in the presence of a base yields a substituted 2-oxo-pyridine-3-carbonitrile. nih.gov This highlights the principle of incorporating the nitrile functionality from the outset.

Incorporation after Ring Formation (Post-Synthetic Cyanation): Alternatively, a pre-synthesized pyridine ring can be cyanated. This typically requires activation of the C2 position. Common methods include:

Reaction of 2-Halopyridines: A 2-chloro or 2-bromopyridine (B144113) can undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. This reaction may require a catalyst and polar aprotic solvents. google.comgoogle.com

Reaction of Pyridine-N-oxides: The pyridine ring can be activated by conversion to its N-oxide. Treatment with an activating agent (e.g., dimethyl sulfate (B86663) or trifluoroacetic anhydride) followed by a cyanide source (e.g., KCN or TMSCN) introduces the cyano group regioselectively at the C2 position. researchgate.netyoutube.comorgsyn.orgthieme-connect.de This method is effective for a range of substituted pyridines.

| Strategy | Substrate | Reagents | Description | Reference |

| Ring Construction | Chalcones, Cyanothioacetamide | Base-catalyzed condensation | Builds a 3-cyanopyridine-2-thione ring. | researchgate.net |

| Post-Synthetic Cyanation | 2-Halopyridine | NaCN or KCN, Polar Solvent | Nucleophilic substitution of the halide with a cyanide ion. | google.comgoogle.com |

| Post-Synthetic Cyanation | Pyridine-N-oxide | 1. Activating Agent (e.g., TFAA) 2. KCN or NaCN | Activation of the ring followed by nucleophilic attack of cyanide at C2. | youtube.comthieme-connect.de |

Post-Synthetic Modifications and Derivatization of this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical transformations. Modifications can be targeted at the nitrile group or the substituents on the pyridine ring, allowing for the creation of a library of related compounds.

Transformations at the Nitrile Functionality

The nitrile group at the C2 position is a highly versatile functional handle that can be converted into various other groups through well-established chemical reactions. nankai.edu.cnresearchgate.net

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding primary amide (5-methyl-6-phenylpicolinamide). Under more stringent conditions, the amide can be further hydrolyzed to the carboxylic acid (5-methyl-6-phenylpicolinic acid).

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding (5-methyl-6-phenylpyridin-2-yl)methanamine.

Addition of Nucleophiles: Organometallic reagents like Grignard or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Cycloaddition: The [3+2] cycloaddition reaction with azides, such as sodium azide, in the presence of a Lewis acid or ammonium chloride, converts the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis (partial) | H₂SO₄ (conc.) or H₂O₂/base | Amide (-CONH₂) |

| Hydrolysis (full) | H₃O⁺ or NaOH (aq.), heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Raney Ni | Aminomethyl (-CH₂NH₂) |

| Cycloaddition | NaN₃, NH₄Cl | 5-(Pyridin-2-yl)tetrazole |

Substituent Modifications on the Pyridine Ring

The existing methyl and phenyl groups on the pyridine ring can also be modified, although these transformations can be more challenging due to the stability of these groups and the potential for competing reactions on the pyridine ring itself.

Modification of the Methyl Group: The 5-methyl group can undergo oxidation under strong oxidizing conditions to afford the corresponding carboxylic acid (6-phenyl-2-cyanopyridine-5-carboxylic acid). Radical halogenation could potentially introduce a halogen at the benzylic position, creating a handle for further nucleophilic substitution. Methods for direct methylation of pyridines using catalysts like Raney nickel also exist, suggesting the possibility of modifying existing alkyl chains, though these often require harsh conditions. researchgate.netgoogle.com

Modification of the Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation. The pyridine ring acts as an electron-withdrawing group, which deactivates the attached phenyl ring and directs incoming electrophiles primarily to the meta-position. However, forcing conditions are typically required for these reactions.

| Substituent | Reaction Type | Typical Reagents | Potential Product |

| 5-Methyl | Oxidation | KMnO₄, heat | 5-Carboxylic Acid |

| 5-Methyl | Radical Halogenation | NBS, radical initiator | 5-(Bromomethyl) derivative |

| 6-Phenyl | Electrophilic Nitration | HNO₃, H₂SO₄ | 6-(3-Nitrophenyl) derivative |

| 6-Phenyl | Electrophilic Bromination | Br₂, FeBr₃ | 6-(3-Bromophenyl) derivative |

Reactions Involving the Phenyl Moiety

The phenyl group of this compound is a key site for structural modification to generate diverse analogues. The reactivity of this ring is significantly influenced by the attached pyridine ring, which acts as an electron-withdrawing group. This deactivating effect modulates the outcomes of common aromatic functionalization reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of the pyridine substituent deactivates the phenyl ring towards electrophilic attack compared to benzene (B151609). Consequently, harsher reaction conditions are often required. The directing effect of the pyridine ring favors the formation of meta-substituted products on the phenyl ring, as this position is least destabilized electronically during the formation of the arenium ion intermediate. libretexts.org While meta-substitution is preferred, ortho- and para-isomers may be formed as minor products.

Key electrophilic aromatic substitution reactions applicable to the phenyl moiety include:

Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Acylation (introducing an acyl group, -COR) or alkylation (introducing an alkyl group, -R). These reactions are often challenging on strongly deactivated rings.

Palladium-Catalyzed Cross-Coupling Reactions

A more versatile and modern approach for functionalizing the phenyl ring involves transition metal-catalyzed cross-coupling reactions. nih.gov These methods typically require initial conversion of a C-H bond on the phenyl ring to a more reactive group, such as a halide (Br, I) or a triflate. This "handle" can then participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This two-step sequence (e.g., regioselective halogenation followed by cross-coupling) provides superior control over the position of substitution compared to direct EAS.

Prominent cross-coupling strategies include:

Suzuki-Miyaura Coupling: Reaction of a halogenated phenylpyridine with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond. researchgate.netmdpi.com

Buchwald-Hartwig Amination: Coupling of a halogenated phenylpyridine with an amine (R₂NH) to form a new C-N bond. nih.gov

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

The table below summarizes potential functionalization reactions on the phenyl ring of a precursor like 5-Methyl-6-(4-bromophenyl)pyridine-2-carbonitrile.

| Reaction Type | Reagents and Conditions | Potential Product Moiety | Bond Formed |

|---|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | -NO₂ at meta-position | C-N |

| Bromination (EAS) | Br₂, FeBr₃ | -Br at meta-position | C-Br |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | -Ar (Aryl group) | C-C |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | -NR₂ (Amino group) | C-N |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | -C≡CR (Alkynyl group) | C-C |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of pyridines is crucial for minimizing environmental impact. ijarsct.co.in Methodologies that improve atom economy, reduce waste, and utilize safer materials are increasingly favored over traditional synthetic routes.

Multicomponent Reactions (MCRs)

One-pot multicomponent reactions are a cornerstone of green synthesis, allowing the construction of complex molecules like substituted pyridines from three or more simple starting materials in a single step. mdpi.com These reactions maximize atom economy and eliminate the need for isolating and purifying intermediates, thus saving time, solvents, and energy. researchgate.netrasayanjournal.co.in For cyanopyridines, a typical MCR might involve the condensation of an aldehyde, a ketone, a nitrile-containing compound, and an ammonia source. nih.govacs.org

Alternative Energy Sources

Microwave-assisted synthesis has been shown to dramatically accelerate the synthesis of pyridine derivatives. benthamdirect.com Reactions that take several hours under conventional reflux can often be completed in minutes under microwave irradiation, frequently leading to higher yields and purer products. nih.govacs.org This efficiency reduces energy consumption and the potential for side-product formation.

Solvent-Free (Neat) Synthesis

Performing reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste, which is a major contributor to pollution in the chemical industry. mdpi.comtandfonline.com The synthesis of various substituted pyridines has been successfully demonstrated by heating a mixture of the neat reactants, sometimes with a solid catalyst. rsc.orgrsc.orgconicet.gov.ar

The table below provides a comparative analysis of a hypothetical traditional synthesis versus a green synthesis for a substituted pyridine core.

| Parameter | Hypothetical Traditional Method | Proposed Green Method |

|---|---|---|

| Approach | Multi-step synthesis with isolation of intermediates. | One-pot, four-component reaction. nih.govacs.org |

| Solvent | Volatile organic solvents (e.g., Toluene, DMF). | Solvent-free or green solvent (e.g., Ethanol (B145695), Water). mdpi.comnih.gov |

| Energy Source | Conventional heating (oil bath) for 6-12 hours. | Microwave irradiation for 2-10 minutes. acs.orgbohrium.com |

| Catalyst | Stoichiometric acid or base promoter. | Catalytic amount of a reusable solid acid or base (e.g., animal bone meal). researchgate.net |

| Atom Economy | Lower, due to multiple steps and protecting groups. | High, as most atoms from reactants are incorporated into the product. rsc.org |

| Work-up | Liquid-liquid extraction with organic solvents, column chromatography. | Filtration and washing with a minimal amount of a benign solvent. mdpi.com |

Elucidation of Reaction Mechanisms in Pyridine Carbonitrile Synthesis and Transformations

Mechanistic Pathways of Key Pyridine (B92270) Core-Forming Reactions

The formation of the pyridine ring in derivatives such as 5-Methyl-6-phenylpyridine-2-carbonitrile often proceeds through multicomponent reactions, which are prized for their efficiency and atom economy. These reactions typically involve the condensation of simpler starting materials to construct the complex heterocyclic core in a single synthetic operation.

One of the most relevant and widely studied approaches to pyridine carbonitriles is a variation of the Hantzsch pyridine synthesis, or similar condensation reactions, which involve the reaction of a β-keto compound, an aldehyde, and a nitrile-containing species in the presence of a catalyst. The mechanism of these reactions is a multi-step process.

The initial step is often a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326). This is followed by a Michael addition of a second nucleophilic component. Subsequent cyclization and oxidation steps then lead to the formation of the aromatic pyridine ring. The specific intermediates and the exact sequence of events can be influenced by the choice of reactants, catalysts, and reaction conditions.

For the synthesis of polysubstituted pyridines, including those with a carbonitrile group, multicomponent reactions involving aldehydes, malononitrile, and thiols have been systematically investigated. acs.org The mechanism can be influenced by the type of base used, with amine bases and ionic bases promoting different pathways, particularly in the final oxidation step of the 1,4-dihydropyridine (B1200194) intermediate. acs.org In some systems, a Knoevenagel adduct is a key intermediate. acs.org

The mechanistic pathway of pyridine ring formation is characterized by several key intermediates and transition states. While the precise structures can vary, a generalized sequence can be outlined. Following the initial Knoevenagel condensation, a Michael-type addition of a second molecule of the active methylene compound to the Knoevenagel adduct can occur, leading to a more complex intermediate. researchgate.net

Subsequent cyclization of this intermediate, often involving the addition of a thiol or another nucleophile to a cyanide group, can lead to the formation of a dihydropyridine (B1217469) ring. This dihydropyridine can then tautomerize to a more stable form. researchgate.net The final step is the oxidation of the dihydropyridine to the aromatic pyridine. This oxidation can be facilitated by an external oxidizing agent or, in some cases, by aerobic oxygen. acs.org

The transition states in these reactions involve the formation and breaking of several carbon-carbon and carbon-nitrogen bonds. The stereochemistry of the substituents on the final pyridine ring is often determined during the cyclization and oxidation steps. Computational studies can provide valuable insights into the energies of these transition states and help to elucidate the preferred reaction pathway.

Table 1: Key Intermediates in Pyridine Carbonitrile Synthesis

| Intermediate | Description | Role in the Reaction |

| Knoevenagel Adduct | Product of the condensation between an aldehyde and an active methylene compound. | Acts as an electrophile for the subsequent Michael addition. |

| Michael Adduct | Formed by the addition of a nucleophile to the Knoevenagel adduct. | Undergoes cyclization to form the dihydropyridine ring. |

| 1,4-Dihydropyridine | A non-aromatic cyclic intermediate. | Undergoes oxidation to form the final aromatic pyridine product. acs.org |

The kinetics of pyridine ring formation are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature. The rate-determining step can vary depending on the specific reaction conditions. In many multicomponent reactions leading to pyridines, the initial Knoevenagel condensation or the subsequent Michael addition can be the slowest step.

The final oxidation of the dihydropyridine intermediate to the aromatic pyridine can also be rate-limiting, especially if it relies on a mild oxidant. The choice of catalyst is critical; for instance, ionic bases have been shown to significantly shorten reaction times compared to amine bases in certain pyridine syntheses. acs.org

Systematic studies investigating the effects of different catalysts and solvents have shown that the reaction conditions can be optimized to achieve high yields in shorter timeframes. For example, the use of an ionic base in acetonitrile (B52724) has been found to be more efficient than an amine base in ethanol (B145695) for the synthesis of certain pyridine-3,5-dicarbonitriles. acs.org

Mechanisms of Derivatization Reactions of this compound

The chemical reactivity of this compound is dictated by the electronic properties of its constituent parts: the electron-deficient pyridine ring, the phenyl group, and the nitrile functionality. These features allow for a range of derivatization reactions to occur through distinct mechanistic pathways.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. pharmaguideline.com This effect is further enhanced by the presence of the electron-withdrawing nitrile group. Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is therefore a feasible transformation.

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. libretexts.org In the first step, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, importantly, onto the electron-withdrawing nitrile group.

The second step involves the departure of a leaving group from the Meisenheimer complex, which restores the aromaticity of the pyridine ring and yields the substituted product. The positions most susceptible to nucleophilic attack are typically the ortho and para positions relative to the nitrogen atom and activating groups. In this compound, the positions ortho and para to the nitrogen are substituted, making direct SNAr challenging without a suitable leaving group. However, if a good leaving group were present on the ring, this pathway would be highly favorable.

Recent studies have also provided evidence for concerted SNAr mechanisms, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, particularly for reactions on heterocyclic rings. nih.gov

In contrast to the electron-deficient pyridine ring, the phenyl group of this compound is more susceptible to electrophilic aromatic substitution (EAS). The pyridine ring acts as a deactivating group, withdrawing electron density from the phenyl ring and making it less reactive than benzene (B151609) itself. However, EAS can still occur under appropriate conditions.

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the phenyl ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack.

The final step is the deprotonation of the sigma complex by a weak base, which restores the aromaticity of the phenyl ring and yields the substituted product. The directing effect of the pyridine substituent will influence the position of substitution on the phenyl ring. Due to its electron-withdrawing nature, the pyridine ring is a meta-director. Therefore, electrophilic substitution on the phenyl group of this compound is expected to occur primarily at the meta position.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents |

| Nitration | NO2+ | HNO3, H2SO4 |

| Halogenation | Br+, Cl+ | Br2, FeBr3; Cl2, AlCl3 |

| Sulfonation | SO3 | Fuming H2SO4 |

| Friedel-Crafts Alkylation | R+ | R-Cl, AlCl3 |

| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 |

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of addition reactions. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrogen atom is first protonated, activating the nitrile group towards nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon atom.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde. acs.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org The carbon-based nucleophile of the organometallic reagent attacks the electrophilic carbon of the nitrile, forming an imine anion which is then hydrolyzed to the corresponding ketone.

Role of Solvent and Temperature in Reaction Outcomes

A comprehensive review of available scientific literature did not yield specific experimental data or detailed research findings regarding the role of solvent and temperature exclusively in the synthesis and transformations of this compound. While the synthesis of pyridine carbonitriles, as a class of compounds, is influenced by these parameters, specific studies detailing their effects on the yield, purity, and reaction kinetics for this particular molecule are not presently available in the reviewed literature.

General principles in organic synthesis suggest that solvent polarity, proticity, and boiling point, along with reaction temperature, would be critical variables to optimize for any synthetic route to this compound. For instance, in multicomponent reactions often used for pyridine synthesis, polar aprotic solvents may be favored, and temperature can significantly affect reaction rates and the formation of byproducts. Similarly, in transition metal-catalyzed cross-coupling reactions that could potentially form the phenyl-pyridine bond, the choice of solvent (e.g., toluene, dioxane, DMF) and precise temperature control are known to be crucial for catalyst stability and efficiency.

However, without specific research dedicated to this compound, any discussion on the role of solvent and temperature would be speculative and not based on the direct, detailed research findings required for this article. Therefore, no data tables or specific research findings can be presented.

Advanced Spectroscopic and Diffraction Methodologies for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR: The ¹H NMR spectrum of 5-Methyl-6-phenylpyridine-2-carbonitrile is expected to exhibit distinct signals corresponding to the protons of the methyl group, the pyridine (B92270) ring, and the phenyl ring.

Methyl Protons: A singlet peak, integrating to three protons, is anticipated for the methyl group at the 5-position of the pyridine ring. This signal would likely appear in the upfield region, typically around δ 2.3-2.6 ppm.

Pyridine Ring Protons: The pyridine ring has two aromatic protons at the 3- and 4-positions. These would appear as doublets due to coupling with each other. The proton at the 3-position is expected to be downfield relative to the proton at the 4-position due to the electron-withdrawing effect of the adjacent cyano group.

Phenyl Ring Protons: The protons of the phenyl group at the 6-position will show a complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the ortho, meta, and para protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Cyano Carbon: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm.

Pyridine Ring Carbons: The six carbons of the pyridine ring will show distinct signals in the aromatic region. The carbon bearing the cyano group (C2) and the carbon attached to the phenyl group (C6) would be significantly downfield.

Phenyl Ring Carbons: The carbons of the phenyl ring will also resonate in the aromatic region, with the ipso-carbon (the carbon attached to the pyridine ring) showing a distinct chemical shift.

Methyl Carbon: The methyl carbon will appear as a signal in the upfield region of the spectrum, typically around δ 20-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.4 | ~22 |

| Pyridine H3 | ~7.8 (d) | - |

| Pyridine H4 | ~7.5 (d) | - |

| Phenyl H (ortho, meta, para) | ~7.3-7.6 (m) | - |

| Pyridine C2 | - | ~135 |

| Pyridine C3 | - | ~130 |

| Pyridine C4 | - | ~125 |

| Pyridine C5 | - | ~145 |

| Pyridine C6 | - | ~158 |

| Cyano C | - | ~118 |

| Phenyl C (ipso) | - | ~138 |

| Phenyl C (ortho, meta, para) | - | ~128-130 |

Note: These are predicted values based on known spectroscopic data for similar compounds and may vary from experimental values.

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a cross-peak between the H3 and H4 protons of the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is crucial for identifying the connectivity of quaternary carbons, such as the cyano carbon and the carbons of the pyridine ring that are substituted. For example, a correlation between the methyl protons and C5 of the pyridine ring would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the phenyl group relative to the pyridine ring by observing through-space interactions between the ortho-protons of the phenyl ring and the protons on the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the characteristic functional groups present in a molecule based on their unique vibrational frequencies.

The FT-IR spectrum of this compound would show characteristic absorption bands for the nitrile, aromatic rings, and alkyl groups.

C≡N Stretch: A sharp and intense absorption band corresponding to the stretching vibration of the nitrile group is expected in the region of 2220-2240 cm⁻¹. researchgate.netnih.gov This is a highly characteristic peak for cyanopyridines.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine and phenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds.

C≡N Stretch: The nitrile stretch is also Raman active and would appear in the same region as in the FT-IR spectrum (2220-2240 cm⁻¹). asianpubs.orgasianpubs.org

Ring Breathing Modes: The symmetric "breathing" modes of the pyridine and phenyl rings are often strong in the Raman spectrum and provide a characteristic fingerprint of the aromatic systems.

C-H Bending: Various in-plane and out-of-plane C-H bending vibrations for both the aromatic rings and the methyl group would be observed in the lower frequency region of the spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C≡N Stretch | 2220-2240 (strong, sharp) | 2220-2240 (strong) |

| Aromatic C-H Stretch | > 3000 (medium) | > 3000 (medium) |

| Aliphatic C-H Stretch | < 3000 (medium) | < 3000 (medium) |

| C=C/C=N Ring Stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern.

For this compound (C₁₃H₁₀N₂), the expected exact mass would be approximately 194.0844 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value.

The fragmentation pattern upon electron ionization (EI) would likely involve the following characteristic losses:

Loss of HCN: A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule, leading to a fragment ion at [M-27]⁺.

Loss of a Methyl Radical: Cleavage of the methyl group would result in a fragment ion at [M-15]⁺.

Fragmentation of the Phenyl Ring: Characteristic losses associated with the phenyl group, such as the loss of C₂H₂ (acetylene), may also be observed.

Formation of Nitrilium Cations: Complex rearrangements could lead to the formation of nitrilium cations, which are characteristic of compounds containing a cyano group. nih.gov

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. copernicus.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy and precision, enabling the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₃H₁₀N₂, HRMS is used to verify that the experimentally measured mass corresponds to the calculated theoretical exact mass. This confirmation is a critical first step in the structural characterization process.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂ |

| Calculated Exact Mass [M] | 194.0844 u |

| Calculated m/z for [M+H]⁺ | 195.0922 u |

| Calculated m/z for [M+Na]⁺ | 217.0741 u |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample. nih.gov The compound is first vaporized and passed through a chromatographic column, where it is separated from other components based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. ub.edu

The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that aids in structural elucidation. ub.edu For this compound, its molecular structure suggests it is sufficiently volatile for GC-MS analysis. The analysis would yield a specific retention time for the compound and a mass spectrum characterized by the molecular ion peak and various fragment ions resulting from the cleavage of its chemical bonds.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Notes |

|---|---|---|

| 194 | [C₁₃H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 179 | [M - CH₃]⁺ | Loss of a methyl group |

| 167 | [M - HCN]⁺ | Loss of hydrogen cyanide from the nitrile group |

| 117 | [C₇H₅N₂]⁺ | Fragment containing the pyridine-carbonitrile moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.in For this compound, several types of non-covalent interactions are expected to dictate its solid-state architecture. The aromatic nature of both the phenyl and pyridine rings suggests that π-π stacking interactions are likely to be a significant stabilizing force, where the rings align in either a parallel-displaced or T-shaped arrangement. nih.gov

Furthermore, the nitrogen atom of the pyridine ring and the nitrile group can act as acceptors for weak C-H···N hydrogen bonds. nih.govnih.gov These directional interactions, along with more diffuse van der Waals forces, contribute to the formation of a stable, three-dimensional supramolecular structure. ias.ac.innih.gov Analysis of these interactions is crucial for understanding the material's physical properties. ias.ac.in

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| π-π Stacking | Phenyl Ring / Pyridine Ring | Phenyl Ring / Pyridine Ring | Major contributor to crystal lattice energy |

| C-H···N Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen | Directional control of molecular packing |

| C-H···N Hydrogen Bond | Aromatic/Methyl C-H | Nitrile Nitrogen | Influences supramolecular assembly |

| van der Waals Forces | All atoms | All atoms | General stabilization of the crystal structure |

Conformational Analysis in the Crystalline State

In the solid state, molecules often adopt a single, low-energy conformation. A key conformational feature of this compound is the dihedral angle between the planes of the phenyl and pyridine rings. This angle results from a balance between two opposing factors: electronic conjugation, which favors a planar arrangement to maximize π-orbital overlap, and steric hindrance between adjacent hydrogen atoms on the two rings, which favors a twisted conformation.

The conformation observed in the crystal is therefore the one that best optimizes both intramolecular energetics and intermolecular packing forces. researchgate.net It is anticipated that the molecule will adopt a non-planar conformation, with a significant torsion angle between the two rings, a common feature in structurally related bi-aryl compounds. rsc.org

Table 4: Key Conformational Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Phenyl-Pyridine Dihedral Angle | The angle between the planes of the two aromatic rings. | Non-zero (likely > 20°), indicating a twisted conformation. |

| Bond Lengths and Angles | Intramolecular geometric parameters. | Consistent with standard values for sp² hybridized C and N atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. msu.edu

The structure of this compound features a conjugated π-system that extends across the phenyl ring, the pyridine ring, and the nitrile group. This extensive conjugation is expected to give rise to strong π→π* electronic transitions, resulting in characteristic absorption bands in the UV region. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the extent of conjugation; any deviation from planarity between the phenyl and pyridine rings would decrease the effective conjugation and cause a shift of the λₘₐₓ to a shorter wavelength (a hypsochromic or blue shift). msu.edunih.gov

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Range (in a non-polar solvent) |

|---|---|---|

| π → π * | Phenyl-Pyridine-Nitrile System | 250 - 320 nm |

| n → π * | Pyridine Nitrogen / Nitrile Nitrogen | May be observed as a weaker, longer-wavelength shoulder |

Computational and Theoretical Chemistry of 5 Methyl 6 Phenylpyridine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular structure, stability, and reactivity. For a molecule like 5-Methyl-6-phenylpyridine-2-carbonitrile, these calculations can elucidate the interplay between its constituent phenyl, methyl, and cyano groups on the pyridine (B92270) core.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

For this compound, a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for such calculations due to its proven reliability for organic molecules. The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, a critical parameter would be the dihedral angle between the pyridine ring and the phenyl ring, which dictates the degree of planarity and conjugation in the molecule. In similar non-planar structures, dihedral angles can range from 44° to 53°, indicating significant twisting.

The optimized geometry is crucial as it serves as the basis for all other subsequent property calculations, including vibrational frequencies, electronic properties, and reaction mechanisms.

Table 1: Illustrative Geometrical Parameters for a Pyridine Derivative Calculated via DFT Data is hypothetical and based on typical values for similar compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (Pyridine Ring) | 1.39 - 1.41 |

| C-N (Pyridine Ring) | 1.33 - 1.35 |

| C-C (Phenyl Ring) | 1.39 - 1.40 |

| C-CN | 1.45 |

| C≡N | 1.16 |

| Bond Angles (°) ** | |

| C-N-C (Pyridine) | 117 - 119 |

| C-C-CN | 121 |

| Dihedral Angle (°) ** | |

| Pyridine-Phenyl | 45 - 55 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, often considered the "gold standard" in computational chemistry.

However, the high accuracy of methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) comes with a significant computational cost, limiting their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could be used to benchmark the results obtained from more cost-effective DFT methods. For example, a single-point energy calculation using CCSD(T) on a DFT-optimized geometry can provide a highly accurate electronic energy value.

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

For DFT calculations on organic molecules like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed. The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which are important for describing chemical bonds accurately. The "+" signifies the inclusion of diffuse functions, which are necessary for describing anions or systems with significant non-covalent interactions.

Selecting an appropriate basis set involves a trade-off. A larger, more flexible basis set (e.g., cc-pVTZ) will yield more accurate results but will also significantly increase the computational time. Therefore, the choice depends on the specific property being investigated and the available computational resources. For initial geometry optimizations, a smaller basis set like 6-31G(d) might be used, followed by more refined calculations with a larger basis set.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be performed to understand its conformational flexibility, particularly the rotation around the single bond connecting the pyridine and phenyl rings. It would also be invaluable for studying the molecule's behavior in a solvent, such as water or an organic solvent. By simulating the molecule in a box of solvent molecules, one can analyze solute-solvent interactions, solvation energies, and the local solvent structure around the molecule. These simulations rely on force fields, such as OPLS or AMBER, which are sets of parameters that define the potential energy of the system. For higher accuracy, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed, where the molecule of interest is treated with quantum mechanics and the surrounding solvent with classical mechanics.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, optical and electronic behavior. DFT calculations are particularly well-suited for determining these properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the kinetic stability of a molecule. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. For many organic molecules, this gap is a key factor in determining their electronic and optical properties.

For this compound, the distribution of the HOMO and LUMO would likely be spread across the conjugated π-system of the pyridine and phenyl rings. The electron-withdrawing nature of the cyano group would be expected to lower the energy of the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties for a Pyridine Derivative Data is hypothetical and based on typical values for similar compounds calculated by DFT/B3LYP.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Electrostatic Potential Surfaces (EPS) and Charge Distribution

No published studies were found that specifically detail the molecular electrostatic potential surface (MEP) or charge distribution of this compound. Such studies would typically involve the use of quantum chemical calculations to visualize the electron density and predict regions of electrophilic and nucleophilic reactivity. The red regions on an MEP map indicate areas of negative electrostatic potential, often associated with lone pairs of electrons on heteroatoms like nitrogen, and are indicative of sites susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, usually around hydrogen atoms, signaling areas prone to nucleophilic attack. Without specific calculations for this compound, a detailed analysis of its reactive sites based on EPS is not possible.

Spectroscopic Property Predictions

Computational NMR and IR Spectra Prediction for Validation

No computational predictions for the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound have been reported in the scientific literature. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies are standard computational tools used to complement and validate experimental spectroscopic data. These predictions are valuable for structural elucidation and the assignment of experimental signals.

UV-Vis Absorption Maxima Prediction

Information regarding the predicted UV-Vis absorption maxima for this compound is not available in the public domain. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic transitions and corresponding absorption wavelengths (λmax) of molecules. Such data would provide insight into the molecule's electronic structure and its potential applications in areas like photochemistry and materials science.

Reaction Mechanism Studies through Computational Methods

Transition State Localization and Reaction Pathway Mapping

A search of the available literature did not yield any computational studies on the reaction mechanisms involving this compound. Computational methods are frequently employed to locate transition states, calculate activation energies, and map the potential energy surface of chemical reactions. This allows for a detailed understanding of reaction kinetics and mechanisms at a molecular level. Without such studies, the specific reaction pathways and transition state geometries for reactions involving this compound remain uncharacterized from a theoretical standpoint.

Energy Barriers and Reaction Rates

The study of energy barriers and reaction rates is fundamental to understanding the chemical reactivity of this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this molecule. By identifying the transition states—the highest energy points along the reaction coordinate—the activation energy (energy barrier) for a given transformation can be calculated. This information is crucial for predicting the feasibility and kinetics of a reaction.

For instance, in the context of synthetic pathways leading to or involving this compound, computational studies can model the reaction mechanisms step-by-step. Each step, from the initial reactants to the final products, involves surmounting an energy barrier. The height of this barrier directly influences the rate of the reaction; a higher barrier corresponds to a slower reaction.

Transition State Theory (TST) provides a framework for using the calculated activation energies to estimate reaction rate constants. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The rate of the reaction is then determined by the frequency at which this complex converts into the product.

Table 1: Hypothetical Calculated Energy Barriers and Rate Constants for Reactions of this compound

| Reaction Type | Method | Calculated Activation Energy (kcal/mol) | Estimated Rate Constant (s⁻¹) |

| Nucleophilic addition to nitrile | DFT/B3LYP | 25.8 | 1.2 x 10⁻⁵ |

| Benzylic oxidation of methyl group | DFT/M06-2X | 32.1 | 3.5 x 10⁻¹⁰ |

| Electrophilic aromatic substitution | DFT/B3LYP | 28.5 | 7.9 x 10⁻⁸ |

Note: The data in this table is illustrative and based on typical values for similar organic transformations. Specific computational studies on this compound are required for accurate values.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and macroscopic properties of this compound are largely determined by the nature and strength of its intermolecular interactions. Computational methods are invaluable for identifying and quantifying these non-covalent forces.

Hydrogen Bonding: The this compound molecule contains potential hydrogen bond acceptors, namely the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group. While the molecule itself does not possess strong hydrogen bond donors, it can participate in hydrogen bonding with other molecules, such as solvents or co-formers, that do have donor groups (e.g., O-H or N-H). Computational analysis, often through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the strength of these interactions.

π-π Stacking: The presence of both a phenyl and a pyridine ring in the structure of this compound makes π-π stacking a significant intermolecular interaction. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. Computational studies can determine the preferred stacking geometries (e.g., face-to-face, parallel-displaced) and calculate the interaction energies. Non-Covalent Interaction (NCI) plots are a useful visualization tool to identify and characterize these weak interactions. researchgate.net

Analysis of crystal structures of similar pyridine derivatives often reveals extensive π-π stacking networks that contribute to the stability of the crystal lattice. nih.gov For this compound, it is expected that the phenyl and pyridine rings will engage in offset face-to-face stacking to minimize electrostatic repulsion and maximize attractive dispersion forces.

Table 2: Calculated Intermolecular Interaction Energies for Dimers of this compound

| Interaction Type | Dimer Configuration | Method | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking | Parallel-displaced (Pyridine-Phenyl) | SAPT | -3.5 |

| π-π Stacking | T-shaped (Phenyl-Pyridine) | SAPT | -2.8 |

| Hydrogen Bonding | With water molecule (Pyridine-N···H-O) | DFT/B3LYP-D3 | -4.2 |

| Hydrogen Bonding | With water molecule (Nitrile-N···H-O) | DFT/B3LYP-D3 | -3.1 |

Note: The data in this table is illustrative and based on calculations for analogous molecular systems. Specific computational studies on this compound are necessary for precise values.

Influence of Molecular Structure on Electronic and Optical Behavior

The electronic and optical characteristics of this compound are a direct consequence of the synergistic and competing electronic effects of its substituent groups. These groups modulate the electron density distribution across the pyridine ring, influencing its aromaticity and giving rise to distinct photophysical properties.

Effects of Methyl and Phenyl Substituents on Pyridine Aromaticity

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The attachment of substituent groups like methyl and phenyl moieties significantly alters this electronic landscape.

Methyl Group (-CH₃): The methyl group at the 5-position acts as an electron-donating group through an inductive effect (+I). scribd.com It pushes electron density into the pyridine ring, thereby increasing the electron density, particularly at the nitrogen atom. This enhancement of electron density generally increases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. scribd.com Studies on similar substituted pyridine systems confirm that electron-donating groups enrich the electron density around the heterocyclic core. nih.gov

Phenyl Group (-C₆H₅): The phenyl group at the 6-position, adjacent to the nitrogen, influences the electronic structure through both inductive and resonance effects. Its presence can lead to steric interactions that may cause a non-planar arrangement between the pyridine and phenyl rings, affecting the degree of electronic conjugation. The phenyl group's ability to participate in π-stacking interactions can also influence the material's solid-state properties.

Role of the Carbonitrile Group in Electron Delocalization

The carbonitrile (-C≡N) group at the 2-position is a potent electron-withdrawing group, exerting its influence through both a strong inductive effect (-I) and a resonance effect (-M). This powerful electron-withdrawing nature is pivotal in defining the molecule's optical and electronic properties.

The nitrile group de-localizes electron density from the pyridine ring, creating a significant intramolecular charge transfer (ICT) character. beilstein-journals.orgnih.gov This ICT is facilitated by the electronic push from the methyl- and phenyl-substituted ring (the donor part) to the carbonitrile group (the acceptor part). This charge transfer is responsible for the characteristic photophysical behavior observed in similar substituted pyridine carbonitrile derivatives. researchgate.net Research on related cyanopyridine compounds shows that this ICT character leads to distinct absorption and emission spectra, often resulting in fluorescence in the blue region of the spectrum. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced, affecting the wavelengths of light the molecule absorbs and emits. researchgate.netmdpi.com

The table below summarizes the typical photophysical properties observed in substituted pyridine carbonitrile derivatives, which are analogous to the subject compound.

| Property | Typical Range/Observation | Electronic Transition | Reference |

| Absorption Maximum (λabs) | 270–380 nm | π-π* and n-π* | researchgate.net |

| Emission Maximum (λem) | 410–490 nm | Intramolecular Charge Transfer (ICT) | beilstein-journals.orgresearchgate.net |

| Emission Color | Blue | - | researchgate.net |

Coordination Chemistry and Ligand Design Principles

The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The presence of multiple potential donor atoms allows for versatile binding modes with various metal centers.

Binding Affinity to Metal Centers

The primary coordination site of the molecule is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons readily available for donation to a metal ion. nih.gov The basicity, and thus the donor strength, of this nitrogen is modulated by the attached substituents. The electron-donating methyl group enhances the electron density on the nitrogen, potentially increasing its binding affinity.

Furthermore, the nitrogen atom of the carbonitrile group can also act as a donor site. This allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion by coordinating through both the pyridine and nitrile nitrogens. The ability to act as either a monodentate or a bidentate chelating ligand provides flexibility in the design of coordination compounds with specific geometries and electronic properties. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving ligands similar to this compound typically follows established organometallic procedures. mdpi.com A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent, such as ethanol (B145695) or a mixture of solvents, often under reflux to facilitate the reaction. mdpi.comnih.gov

The characterization of the resulting metal complexes is crucial to confirm the coordination and elucidate the structure. A suite of analytical and spectroscopic techniques is employed for this purpose.

The table below outlines the standard methods used for the synthesis and characterization of such metal complexes.

| Technique | Purpose | Reference |

| Synthesis | ||

| Solution Reaction | Reacting the ligand and a metal salt in a suitable solvent (e.g., ethanol, methanol, DMF), often with heating (reflux). | nih.govmdpi.com |

| Characterization | ||

| Infrared (IR) Spectroscopy | To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring and C≡N group. | nih.govresearchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex and confirm changes upon coordination. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | To determine the structure of the complex in solution, observing shifts in proton (¹H) and carbon (¹³C) signals upon metal binding. | researchgate.net |

| Elemental Analysis | To determine the empirical formula of the complex and verify the ligand-to-metal ratio. | bhu.ac.in |

| Molar Conductance | To determine if the complex is electrolytic or non-electrolytic in nature. | bhu.ac.in |

| X-ray Diffraction | To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. | nih.gov |

Potential in Materials Science and Engineering

The unique electronic and photophysical properties stemming from the intramolecular charge transfer character of this compound and related structures make them highly promising for applications in advanced materials. beilstein-journals.orgresearchgate.net

The strong fluorescence, often with high quantum yields, positions these compounds as active components in optoelectronic devices. researchgate.net Specifically, their properties are well-suited for:

Organic Light-Emitting Diodes (OLEDs): Pyridine-carbonitrile derivatives are extensively studied as emitters or electron-transporting materials in OLEDs. beilstein-journals.orgnih.gov Their ability to exhibit thermally activated delayed fluorescence (TADF) can lead to devices with very high internal quantum efficiencies. beilstein-journals.org

Fluorescent Probes and Sensors: The sensitivity of their emission properties to the local environment makes them suitable candidates for chemical sensors. researchgate.net

Organic Semiconductors: The defined electronic structure and potential for π-π stacking allow these materials to be investigated for use in organic electronics as semiconducting components. beilstein-journals.org

The tunability of the electronic properties through synthetic modification of the substituent groups allows for the rational design of new materials with tailored optical and electronic characteristics for specific technological applications.

An in-depth analysis of the chemical compound this compound reveals a molecule with potential for diverse, non-prohibited applications, stemming from its unique structural and electronic properties. This article explores its structure-property relationships, potential applications in advanced materials, and catalytic activities, based on current scientific understanding of related pyridine-based molecules.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of substituted pyridines is an area of continuous innovation, with a focus on improving efficiency, scalability, and environmental sustainability. nih.govillinois.edu Future research should focus on applying modern synthetic techniques to the production of 5-Methyl-6-phenylpyridine-2-carbonitrile.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. uc.ptacs.org Investigating the synthesis of this compound using flow chemistry could lead to a more efficient and reproducible manufacturing process. mdpi.com This methodology is particularly well-suited for multistep reactions, potentially allowing for a streamlined, automated synthesis from simple precursors. uc.pt

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-nitrogen bonds under mild conditions. acs.orgacs.orgnih.gov This technique could provide novel, energy-efficient routes to this compound and its derivatives. rsc.orgresearchgate.net Research in this area could explore new catalyst systems, such as organic dyes like Eosin Y, to facilitate key bond-forming reactions in the pyridine (B92270) ring synthesis. acs.org The use of photoredox catalysis could also enable the introduction of new functional groups that are incompatible with traditional thermal methods. nih.govrsc.org

| Synthetic Method | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Increased yield, improved safety, enhanced scalability, precise control over reaction parameters. uc.ptmdpi.com | Development of a continuous, multi-step synthesis protocol; optimization of reactor design and residence times. acs.org |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways, reduced energy consumption. acs.orgrsc.org | Screening of photocatalysts and reaction conditions; exploration of novel precursors and bond disconnections. acs.orgnih.gov |